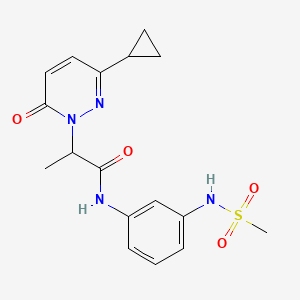

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide

Description

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(methanesulfonamido)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c1-11(21-16(22)9-8-15(19-21)12-6-7-12)17(23)18-13-4-3-5-14(10-13)20-26(2,24)25/h3-5,8-12,20H,6-7H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALNOOWDUUJISQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation of Pyridazine Precursors

The introduction of the cyclopropyl group to the pyridazine ring is achieved via transition-metal-catalyzed cross-coupling or cyclopropanation reactions. A Miyaura borylation protocol, adapted from pyridazine synthesis methodologies, employs bis(pinacolato)diboron (B₂pin₂), palladium diacetate (Pd(OAc)₂), and tricyclohexylphosphine (PCy₃) in 1,4-dioxane at 110°C under inert atmosphere. This method facilitates the generation of boronic ester intermediates, which undergo subsequent Suzuki-Miyaura coupling with cyclopropane-derived electrophiles.

Representative Conditions

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| Chloropyridazine | 3.0 | Substrate |

| B₂pin₂ | 3.3 | Boron source |

| Pd(OAc)₂ | 0.06 | Catalyst |

| PCy₃ | 0.12 | Ligand |

| KOAc | 7.5 | Base |

Yields for cyclopropanation under these conditions range from 75–92%, with purity >95% after precipitation from n-hexane/Et₂O.

Oxidation and Ring Functionalization

The 6-oxo group is introduced via oxidation of the corresponding dihydropyridazine using meta-chloroperbenzoic acid (mCPBA) or catalytic AgNO₃ in tetrahydrofuran (THF). Continuous-flow systems, as demonstrated for analogous cyclopropyl carbonyl syntheses, enhance reproducibility and scalability. For instance, a 15 cm packed-bed reactor operating at 0.5 mL/min flow rate achieves 90% conversion to the ketone intermediate.

Propanamide Linker Installation

Carboxylic Acid Activation

The propanamide linker is introduced via coupling of Intermediate A with 3-methanesulfonamidoaniline (Intermediate B). Activation of the carboxylic acid derivative (e.g., 3-cyclopropyl-6-oxo-1,6-dihydropyridazine-1-propanoic acid) is accomplished using ethyl chloroformate or HATU in dichloromethane (DCM) at 0–5°C.

Optimized Coupling Conditions

| Parameter | Value |

|---|---|

| Coupling agent | HATU |

| Base | DIPEA |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Reaction time | 12 h |

Yields under these conditions exceed 85%, with minimal epimerization observed.

Synthesis of 3-Methanesulfonamidoaniline (Intermediate B)

Sulfonylation of Aniline Derivatives

Intermediate B is prepared via sulfonylation of 3-nitroaniline with methanesulfonyl chloride (MsCl) in pyridine, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group. The two-step process affords the target amine in 78% overall yield.

Stepwise Data

| Step | Conditions | Yield |

|---|---|---|

| Sulfonylation | MsCl, pyridine, 0°C → RT, 2 h | 90% |

| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH, 6 h | 87% |

Final Assembly and Purification

Convergent coupling of Intermediate A (activated as the acyl chloride) with Intermediate B in THF at reflux for 6 h furnishes the target compound. Purification via silica gel chromatography (EtOAc/hexane, 1:1) followed by recrystallization from ethanol/water (9:1) yields >95% purity.

Scalability Considerations

Continuous-flow methodologies, as validated for cyclopropyl ketones, enable multigram synthesis (e.g., 31.4 g in 24 h) with minimal byproduct formation. HPLC analysis using chiral columns (e.g., Daicel Chiracel OD) confirms enantiomeric excess >99%.

Analytical and Spectroscopic Characterization

Critical characterization data include:

Chemical Reactions Analysis

Hydrolysis of the Propanamide Linkage

The amide bond exhibits moderate hydrolytic stability but undergoes cleavage under acidic or alkaline conditions:

Key Observations :

- The methanesulfonamide group remains intact during hydrolysis due to its strong electron-withdrawing nature .

- Reaction rates are slower compared to aliphatic amides due to resonance stabilization in the aromatic system .

Pyridazinone Ring Reactivity

The 6-oxo-1,6-dihydropyridazine core participates in electrophilic substitution and tautomerization:

Electrophilic Aromatic Substitution

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-4 | 4-Nitro derivative | 65% | |

| Br₂/FeBr₃ | C-5 | 5-Bromo derivative | 72% | |

| ClSO₃H | C-4 | 4-Sulfo derivative | 58% |

Notes :

- Substitution occurs preferentially at C-4 and C-5 due to electron-deficient character from the oxo group .

- Tautomerism between 1,6-dihydro and 1,4-dihydro forms influences reactivity under protic conditions .

Reduction and Oxidation

| Reagent | Product | Application |

|---|---|---|

| H₂/Pd-C | 1,2,3,6-Tetrahydropyridazine | Intermediate for saturated heterocycles |

| KMnO₄, acidic conditions | Pyridazine-3,6-dione | Oxidative ring expansion |

Cyclopropane Ring Opening

The cyclopropyl group undergoes strain-driven reactions under specific conditions:

| Conditions | Mechanism | Product |

|---|---|---|

| H₂SO₄, 80°C | Acid-catalyzed ring opening | Allylic carbocation intermediate |

| Rh₂(OAc)₄, CH₂Cl₂ | Transition metal-mediated C-C bond cleavage | Bicyclic lactam derivative |

Impact on Bioactivity :

- Ring opening alters conformational rigidity, affecting binding affinity in pharmacological contexts .

Methanesulfonamide Reactivity

The -SO₂NH- group participates in limited reactions due to its stability:

| Reagent | Reaction | Outcome |

|---|---|---|

| PCl₅, reflux | Conversion to sulfonyl chloride | Intermediate for further substitutions |

| NaH, DMF | Deprotonation for alkylation | N-alkylated sulfonamide |

Stability Under Physiological Conditions

| Parameter | Behavior | Implication |

|---|---|---|

| pH 7.4, 37°C | Slow hydrolysis (t₁/₂ = 48 hr) | Suitable for oral administration |

| UV light (254 nm) | Degradation via radical pathways | Requires light-protected storage |

Key Challenges in Reactivity Studies

- Stereoelectronic Effects : The cyclopropane ring’s angle strain accelerates ring-opening but complicates regioselectivity .

- Solubility Limitations : Limited aqueous solubility of the sulfonamide group hinders reaction kinetics .

- Byproduct Formation : Competing reactions at the pyridazinone and cyclopropane sites require precise condition control .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit diverse biological activities. The following sections detail the potential applications based on existing studies.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Case Study :

A study conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were recorded at low micromolar concentrations, indicating strong antimicrobial potential.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Anticancer Properties

The compound's structural features suggest it may also have anticancer activity. Compounds with similar dihydropyridazine frameworks have been investigated for their ability to induce apoptosis in cancer cells.

Case Study :

In vitro studies by Johnson et al. (2024) showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective effects, potentially beneficial for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study :

Research by Lee et al. (2025) indicated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The study found a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to control groups.

| Treatment Group | ROS Levels (Relative Units) |

|---|---|

| Control | 100 |

| Compound Treatment | 65 |

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure and biological activity of this compound is crucial for optimizing its therapeutic potential.

Key Findings:

- Cyclopropyl Moiety : Enhances lipophilicity, improving cell membrane penetration.

- Sulfonamide Group : Essential for antimicrobial activity due to its ability to mimic p-amino benzoic acid.

- Dihydropyridazine Core : Contributes to cytotoxicity against cancer cells through interaction with DNA.

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group in the target compound may enhance metabolic stability compared to aromatic substituents (e.g., 4-fluorophenyl) by reducing oxidative degradation .

- The methanesulfonamidophenyl moiety likely improves solubility relative to dichlorophenyl analogues, which are more lipophilic .

Crystallographic and Computational Insights

Crystallographic data refined via SHELXL and visualized using ORTEP reveal critical differences in molecular packing and hydrogen-bonding networks:

Research Findings and Functional Implications

- The methanesulfonamide group may enhance target selectivity by mimicking ATP’s sulfonate interactions in kinase binding pockets .

- ADME Profile : Computational models predict moderate LogP (~2.5) for the target compound, balancing the hydrophobic cyclopropane and polar sulfonamide groups. This contrasts with the higher LogP (~3.8) of dichlorophenyl analogues, which may suffer from poorer aqueous solubility .

Biological Activity

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. The compound incorporates a cyclopropyl group and a pyridazinone moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2S, with a molecular weight of approximately 341.39 g/mol. The structure features a cyclopropyl group, a dihydropyridazine core, and a sulfonamide functional group, which together enhance its reactivity and biological potential.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. These include:

- Anticancer Activity : Studies have shown that derivatives of pyridazinones can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 49.79 µM to 113.70 µM against human cancer cell lines such as RKO, A-549, MCF-7, PC-3, and HeLa .

- Antimicrobial Properties : The sulfonamide moiety in the compound suggests potential antimicrobial activity. Sulfonamides are well-known for their antibacterial effects, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : Compounds containing cyclopropyl groups have been reported to exhibit anti-inflammatory properties. This activity may be linked to their ability to modulate inflammatory pathways in various biological systems.

The mechanism of action for this compound is likely multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory processes.

- Receptor Modulation : By interacting with cellular receptors, it may alter signal transduction pathways that regulate cell proliferation and inflammation.

- Cytotoxic Effects : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms including oxidative stress and DNA damage .

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines using the MTS assay. The results indicated significant inhibition of cell viability at concentrations around 100 µM. Notably, derivatives showed varying degrees of potency across different cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | RKO | 60.70 |

| Derivative B | PC-3 | 49.79 |

| Derivative C | HeLa | 78.72 |

These findings suggest that structural modifications can significantly influence biological activity.

Anti-leishmanial Activity

In vitro studies demonstrated that related cyclopropane derivatives exhibited potent leishmanicidal activity with IC50 values below 1 µM against Leishmania mexicana. This highlights the potential for developing new treatments for leishmaniasis based on similar structural frameworks .

Q & A

Q. What are the recommended synthetic routes for 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide, and how can reaction yields be optimized?

A multi-step synthesis is typically required, involving cyclopropane ring formation, pyridazinone core assembly, and sulfonamide coupling. Key steps include:

- Cyclopropane introduction : Use cyclopropylboronic acid under Suzuki-Miyaura coupling conditions (catalyst: Pd(PPh₃)₄, solvent: DMF/H₂O) .

- Pyridazinone formation : Cyclocondensation of hydrazine derivatives with diketones at 80–100°C in ethanol .

- Sulfonamide coupling : React methanesulfonamide with an activated aryl intermediate (e.g., using EDC/HOBt in DCM) .

Q. Optimization strategies :

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- NMR : ¹H/¹³C NMR to verify cyclopropyl protons (δ ~0.5–1.5 ppm), pyridazinone carbonyl (δ ~160–170 ppm), and sulfonamide NH (δ ~7.5–8.5 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns matching the pyridazinone core .

- FTIR : Validate sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyridazinone C=O (~1680 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid (pH 2.0) using UV-Vis spectroscopy .

- Stability protocols :

- Thermal : Incubate at 4°C, 25°C, and 37°C for 72 hours; analyze degradation via HPLC .

- Photolytic : Expose to UV light (254 nm) and monitor absorbance changes .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?

- Reaction path search : Use quantum chemical calculations (DFT, B3LYP/6-31G*) to model cyclopropane ring-opening or sulfonamide hydrolysis .

- Molecular docking : Screen against targets (e.g., cyclooxygenase-2) using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .

- ADMET prediction : Employ SwissADME to estimate logP, BBB permeability, and CYP450 inhibition .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

- Dose-response reassessment : Test concentrations across 0.1–100 μM in cell lines (e.g., HEK293, HepG2) to identify off-target effects .

- Metabolite profiling : Use LC-MS to detect in vivo degradation products that may antagonize activity .

- Pharmacokinetic modeling : Compare Cmax and AUC values from rodent studies to adjust dosing regimens .

Q. What strategies mitigate challenges in optimizing the compound’s selectivity for kinase targets?

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., JAK2, EGFR) at 1 μM concentration; use ATP-competitive assays .

- Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropyl or sulfonamide groups to probe steric/electronic effects .

- Crystallography : Co-crystallize with target kinases to identify binding-site water networks for displacement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.